What is the molecular structure of Dicyclopropylmethanamine?
What is the molecular structure of Dicyclopropylmethanamine?
Structural Dynamics, Synthesis, and Medicinal Chemistry Utility
Executive Summary: The "Butterfly" Scaffold
Dicyclopropylmethanamine (DCPMA) represents a high-value pharmacophore in modern drug design, serving as a sterically demanding yet chemically distinct bioisostere for isopropyl and phenyl groups.[1] Unlike simple aliphatic amines, DCPMA possesses a unique electronic signature derived from the Walsh orbitals of its twin cyclopropyl rings.[1]
This guide analyzes the molecular structure of DCPMA, providing a validated synthetic protocol and detailing its utility in modulating metabolic stability (t1/2) and lipophilicity (LogP) in lead optimization.
Structural Analysis & Physicochemical Properties
Molecular Geometry and "Banana Bonds"
The defining feature of DCPMA is the attachment of two cyclopropyl rings to a central methine carbon (
-
Formula:
-
Geometry: The central carbon adopts a tetrahedral geometry, but the attached cyclopropyl rings exhibit significant angular strain (
internal angles vs. ideal ). -
Electronic Effect (Walsh Orbitals): The C-C bonds in the cyclopropyl rings possess high
-character (approx. to hybridization), pushing electron density outside the ring axis ("banana bonds").[1] These Walsh orbitals can overlap with the adjacent amine lone pair or developing positive charges (e.g., during metabolism), providing stabilization similar to a vinyl or phenyl group but without the aromaticity.
Comparative Physicochemical Profile
DCPMA is often used to replace Isopropylamine in hit-to-lead campaigns.[1]
| Property | Isopropylamine | Dicyclopropylmethanamine | Impact on Drug Design |
| Steric Bulk | Moderate ( | High ( | Increases receptor occupancy; restricts conformation. |
| Electronic Nature | Inductive Donor (+I) | Inductive w/ Hyperconjugation | Cyclopropyl acts as an electron donor to cations (stabilizing).[1] |
| Basicity (pKa) | ~10.6 | ~9.5 - 10.0 (Est.)[1] | Slightly reduced basicity due to the electron-withdrawing nature of the cyclopropyl |
| Metabolic Liability | High (N-dealkylation) | Low | Cyclopropyl rings sterically hinder CYP450 access to the |
Electronic Interaction Pathway (Visualized)
The following diagram illustrates the unique electronic stabilization provided by the cyclopropyl rings (Walsh Orbitals) to the central nitrogen atom, a key factor in its basicity and nucleophilicity.
Figure 1: Electronic interaction flow showing how the Walsh orbitals of the cyclopropyl rings influence the central amine's reactivity.[4]
Validated Synthetic Protocol
Methodology: Reductive Amination of Dicyclopropyl Ketone.[1] Rationale: Direct alkylation of amines with dicyclopropylmethyl halides is prone to elimination (ring opening) or over-alkylation.[1] Reductive amination offers the highest selectivity for the primary amine.[1]
Reagents & Materials
-
Precursor: Dicyclopropyl ketone (CAS 1121-37-5).[1]
-
Amine Source: Ammonium Acetate (
) - Excess (10 eq).[1] -
Reducing Agent: Sodium Cyanoborohydride (
) - Selectively reduces the imine, not the ketone. -
Solvent: Methanol (anhydrous).[1]
Step-by-Step Protocol
-
Imine Formation (Equilibrium):
-
In a flame-dried round-bottom flask under Nitrogen (
), dissolve Dicyclopropyl ketone (1.0 eq) in Methanol (0.5 M concentration). -
Add Ammonium Acetate (10.0 eq) and molecular sieves (
) to scavenge water.[1] -
Critical Checkpoint: Stir at room temperature for 2 hours. The excess ammonium drives the equilibrium toward the imine intermediate.[1]
-
-
Reduction:
-
Cool the mixture to
(ice bath). -
Slowly add Sodium Cyanoborohydride (1.5 eq) portion-wise to prevent exothermicity.
-
Allow to warm to room temperature and stir for 12-16 hours.
-
-
Quench & Workup:
-
Purification:
Synthesis Workflow Diagram
Figure 2: Step-by-step reaction workflow for the reductive amination synthesis of DCPMA.
Analytical Characterization (QC)
To validate the synthesis, the following spectroscopic signals must be confirmed.
Nuclear Magnetic Resonance ( -NMR)
The cyclopropyl protons provide a diagnostic "fingerprint" in the high-field region.
- 0.2 - 0.6 ppm (Multiplet, 8H): Cyclopropyl methylene protons.[1] The magnetic anisotropy of the ring shields these protons significantly.[1]
- 0.8 - 1.0 ppm (Multiplet, 2H): Cyclopropyl methine protons (at the ring junction).
-
1.8 - 2.0 ppm (Triplet/Multiplet, 1H): The central methine proton (
). -
1.5 ppm (Broad s, 2H): Amine protons (
), exchangeable with .[1]
Mass Spectrometry (MS)
-
Molecular Ion:
m/z.[1] -
Fragmentation: Expect a prominent peak at m/z 70-71 (Loss of a cyclopropyl ring,
).[1]
Medicinal Chemistry Applications
Metabolic Stability (The "Gem-Dimethyl" Alternative)
In drug metabolism, a common failure mode is hydroxylation at the
-
Mechanism: Replacing an isopropyl group with dicyclopropylmethyl blocks CYP450 enzymes.[1] The cyclopropyl C-H bonds are stronger (approx. 106 kcal/mol) than standard alkyl C-H bonds, making hydrogen atom abstraction (HAT) difficult.[1]
-
Outcome: Extended half-life (
) and reduced clearance.[1]
Conformational Restriction
The "butterfly" shape of the two rings creates a rigid steric block.[1] This is particularly useful for:
-
GPCR Antagonists: Filling hydrophobic pockets where a phenyl ring is too large but an isopropyl group is too flexible/small.[1]
-
Solubility: The amine remains solvent-exposed, while the greasy rings bury into the protein active site.
References
-
Chemical Structure & Identifiers: PubChem.[1][4] Dicyclopropylmethanamine (Compound CID 83390).[1] National Library of Medicine.[1] [Link]
-
Synthesis Methodology: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1][5] Journal of Organic Chemistry, 1996, 61(11), 3849-3862. (Adapted for NaCNBH3 specificity with ketones).[1] [Link]
-
Cyclopropyl Electronic Theory: Walsh, A. D.[1][6][7] "The structures of ethylene oxide, cyclopropane, and related molecules."[8] Transactions of the Faraday Society, 1949, 45, 179-190. [Link][4][9]
-
Medicinal Chemistry Application: Wuitschik, G., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis."[1] Angewandte Chemie International Edition, 2006 (Contextualizing strained rings as bioisosteres).[1] [Link]
-
NMR Characterization Data: Spectral Database for Organic Compounds (SDBS). NMR data for Cyclopropyl derivatives. [Link]
Sources
- 1. Dicyclopropylmethane | C7H12 | CID 111091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. nbinno.com [nbinno.com]
- 4. (Dicyclopropylmethyl)amine | C7H13N | CID 83390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]
- 7. catalogimages.wiley.com [catalogimages.wiley.com]
- 8. Background of Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]
- 9. apps.dtic.mil [apps.dtic.mil]
